molecular formula C19H22N2O4 B6722466 Methyl 3-[[4-(2-phenylacetyl)piperazin-1-yl]methyl]furan-2-carboxylate

Methyl 3-[[4-(2-phenylacetyl)piperazin-1-yl]methyl]furan-2-carboxylate

Cat. No.: B6722466
M. Wt: 342.4 g/mol
InChI Key: FRHUHSKDOQHLBI-UHFFFAOYSA-N
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Description

Methyl 3-[[4-(2-phenylacetyl)piperazin-1-yl]methyl]furan-2-carboxylate is a complex organic compound that features a furan ring, a piperazine moiety, and a phenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carboxylic acid, piperazine, and phenylacetic acid.

    Step 1 Esterification: Furan-2-carboxylic acid is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl furan-2-carboxylate.

    Step 2 Acylation: Phenylacetic acid is converted to its acyl chloride using thionyl chloride. This acyl chloride is then reacted with piperazine to form 4-(2-phenylacetyl)piperazine.

    Step 3 Coupling Reaction: The final step involves coupling methyl furan-2-carboxylate with 4-(2-phenylacetyl)piperazine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Methyl 3-[[4-(2-phenylacetyl)piperazin-1-yl]methyl]furan-2-methanol.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations, making it a valuable tool in organic synthesis.

Biology

Biologically, this compound has been studied for its potential as a pharmacophore in drug design. The piperazine moiety is known for its presence in many bioactive compounds, and the phenylacetyl group can enhance binding affinity to biological targets.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They may exhibit activity against various diseases, including neurological disorders and infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular architectures.

Mechanism of Action

The mechanism of action of methyl 3-[[4-(2-phenylacetyl)piperazin-1-yl]methyl]furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with neurotransmitter receptors, while the phenylacetyl group may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[[4-(2-phenylacetyl)piperazin-1-yl]methyl]benzoate: Similar structure but with a benzoate group instead of a furan ring.

    Ethyl 3-[[4-(2-phenylacetyl)piperazin-1-yl]methyl]furan-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-[[4-(2-benzylacetyl)piperazin-1-yl]methyl]furan-2-carboxylate: Similar structure but with a benzylacetyl group instead of a phenylacetyl group.

Uniqueness

Methyl 3-[[4-(2-phenylacetyl)piperazin-1-yl]methyl]furan-2-carboxylate is unique due to the combination of its furan ring, piperazine moiety, and phenylacetyl group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-[[4-(2-phenylacetyl)piperazin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-19(23)18-16(7-12-25-18)14-20-8-10-21(11-9-20)17(22)13-15-5-3-2-4-6-15/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHUHSKDOQHLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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